Potassium ((1-(tert-butoxycarbonyl)-4-cyanopiperidin-4-yl)methyl)trifluoroborate
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Overview
Description
Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyanide group, and a trifluoroborate moiety. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide typically involves multiple steps One common method includes the protection of the amine group in piperidine using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyanide group can be reduced to primary amines under specific conditions.
Oxidation Reactions: The piperidine ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and conditions such as polar aprotic solvents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include substituted piperidines, primary amines, and oxidized piperidine derivatives .
Scientific Research Applications
Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to its functional groups.
Pathways Involved: It can participate in metabolic pathways involving amine and boron chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide
- Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
- Potassium (((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate
Uniqueness
The uniqueness of potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide lies in its combination of functional groups, which provides distinct reactivity and versatility in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C12H19BF3KN2O2 |
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Molecular Weight |
330.20 g/mol |
IUPAC Name |
potassium;[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C12H19BF3N2O2.K/c1-11(2,3)20-10(19)18-6-4-12(9-17,5-7-18)8-13(14,15)16;/h4-8H2,1-3H3;/q-1;+1 |
InChI Key |
OUTUECPZKMEXIL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
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